molecular formula C16H11ClF3N3O3S B2843132 3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338420-00-1

3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B2843132
CAS No.: 338420-00-1
M. Wt: 417.79
InChI Key: QCOWGRAZWNIBLM-NUGSKGIGSA-N
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Description

3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a methoxyimino group, a sulfonyl group, and a trifluoromethyl group attached to a pyridinecarbonitrile core. Its diverse functional groups make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyimino Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate to form the methoxyimino derivative.

    Sulfonylation: The methoxyimino intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

    Cyclization and Trifluoromethylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    2-Aminoethyl Methacrylate: A compound with a methacrylate group used in polymer synthesis.

    4-Methoxyphenethylamine: A compound with a methoxy group used in the synthesis of various organic molecules.

Uniqueness

3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

3-[(2E)-1-(4-chlorophenyl)-2-methoxyiminoethyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O3S/c1-26-23-9-15(10-2-4-12(17)5-3-10)27(24,25)14-6-11(16(18,19)20)8-22-13(14)7-21/h2-6,8-9,15H,1H3/b23-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOWGRAZWNIBLM-NUGSKGIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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